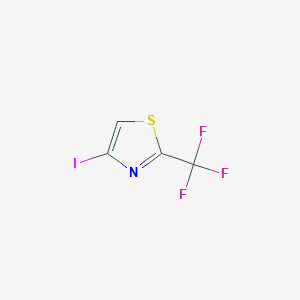

4-Iodo-2-(trifluoromethyl)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

The synthesis of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole involves an efficient nucleophilic trifluoromethoxylation of unactivated alkyl halides .Molecular Structure Analysis

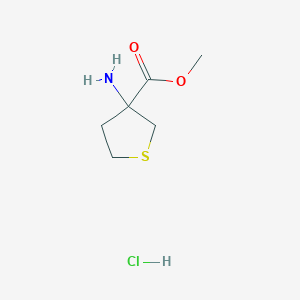

The molecular formula of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is C8H3F3IN . The structure of the compound includes an iodine atom and a trifluoromethyl group attached to a benzonitrile ring .Physical And Chemical Properties Analysis

4-Iodo-2-(trifluoromethyl)-1,3-thiazole is a solid at 20 degrees Celsius . It has a molecular weight of 297.02 g/mol . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthetic Utility in Organic Chemistry

4-Iodo-2-(trifluoromethyl)-1,3-thiazole serves as a significant intermediate in organic synthesis, particularly in the trifluoromethylation of aryl and heteroaryl halides. This process is facilitated by fluoroform-derived CuCF3, demonstrating high reactivity toward iodoarenes and enabling the synthesis of benzotrifluorides and various heteroaryl bromides, including thiazole derivatives, in high yields. This method's chemoselectivity and efficiency highlight its utility in creating compounds with potential pharmaceutical relevance (Lishchynskyi et al., 2013).

Role in Heterocyclic Synthesis

The compound is also instrumental in heterocyclic synthesis, serving as a precursor for various derivatives with potential biological activities. For instance, 4-thiazolidinones have been synthesized using it as a key intermediate, leading to the creation of novel enaminones and azolopyrimidines. This showcases its versatility in contributing to the development of new molecules with potential pharmacological applications (Behbehani & Ibrahim, 2012).

Coordination Chemistry and Catalysis

In coordination chemistry, 4-Iodo-2-(trifluoromethyl)-1,3-thiazole is involved in the synthesis of complexes with potential for catalytic and electronic applications. Its derivatives have been studied for their coordination modes, which could be leveraged in designing metal-organic frameworks or catalysts for various reactions, contributing to advancements in materials science and catalysis (Klingele & Brooker, 2003).

Electronics and Photophysics

This compound plays a role in the development of organic field-effect transistors (OFETs) with high electron mobility. Its derivatives, particularly those involving thiazole oligomers, have been developed as n-type semiconductors for OFETs, showing high performance and electron mobility. This application is crucial for the advancement of organic electronics, offering insights into the design of materials for high-performance electronic devices (Ando et al., 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Eigenschaften

IUPAC Name |

4-iodo-2-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3INS/c5-4(6,7)3-9-2(8)1-10-3/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTWVGVDSFPBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3INS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-(trifluoromethyl)-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2646234.png)

![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)

![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)